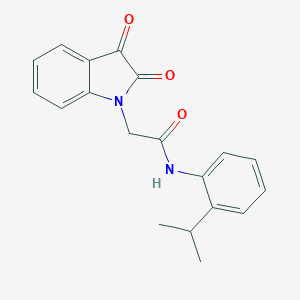![molecular formula C23H15BrF3N3O3 B284601 2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is commonly referred to as BPIP and has been studied extensively for its ability to modulate specific receptors in the central nervous system.
Wirkmechanismus
BPIP acts as a modulator of the sigma-1 receptor and the NMDA receptor. It has been shown to enhance the activity of the sigma-1 receptor, which is involved in various physiological processes, including calcium signaling, protein folding, and neuroprotection. BPIP has also been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
BPIP has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines in the brain, which can contribute to neuroinflammation. BPIP has also been shown to increase the levels of neurotrophic factors, which can promote neuronal survival and growth. In addition, BPIP has been shown to reduce the levels of reactive oxygen species, which can contribute to oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
BPIP has several advantages for lab experiments, including its high potency and selectivity for specific receptors. It has also been shown to have low toxicity and good pharmacokinetic properties. However, BPIP has some limitations, including its poor solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for research on BPIP. One area of research is to further investigate its potential therapeutic applications in various neurological disorders, including neuropathic pain, stroke, and neurodegenerative diseases. Another area of research is to investigate the molecular mechanisms underlying its effects on specific receptors in the central nervous system. Furthermore, there is a need to develop more efficient synthesis methods for BPIP to increase its availability for research and potential clinical use.
Conclusion
In conclusion, BPIP is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. Its ability to modulate specific receptors in the central nervous system has been extensively studied, and it has been shown to have analgesic and neuroprotective effects in animal models. Further research is needed to investigate its potential clinical use and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of BPIP involves the reaction of 4-bromoaniline, 3-pyridinecarboxaldehyde, and 3-trifluoromethylphenyl isocyanide in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to generate the final compound. This synthesis method has been optimized to produce high yields of BPIP and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
BPIP has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to modulate the activity of specific receptors in the central nervous system, including the sigma-1 receptor and the NMDA receptor. These receptors are involved in various physiological processes, including pain sensation, learning, and memory. BPIP has been shown to have analgesic and neuroprotective effects in animal models of neuropathic pain and stroke.
Eigenschaften
Molekularformel |
C23H15BrF3N3O3 |
|---|---|
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3-pyridin-3-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15BrF3N3O3/c24-15-6-8-16(9-7-15)30-19(13-3-2-10-28-12-13)18-20(33-30)22(32)29(21(18)31)17-5-1-4-14(11-17)23(25,26)27/h1-12,18-20H |
InChI-Schlüssel |
QWVYWZXTRYISRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
